Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

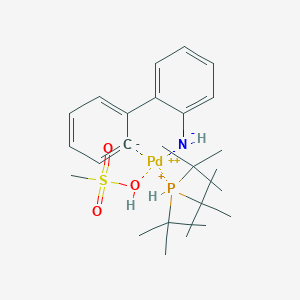

Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane, commonly known as Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium, is an organic palladium complex. This compound is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. It is known for its stability and effectiveness in various cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction .

作用機序

Target of Action

P(t-Bu)3 Pd G3, also known as a Buchwald precatalyst, primarily targets the formation of carbon-carbon (C-C) bonds . It plays a crucial role in various organic synthesis reactions .

Mode of Action

The compound interacts with its targets by catalyzing cross-coupling reactions . It is particularly effective in the Stille reaction of aryl halides . The precatalyst can generate an active palladium catalyst at room temperature in the presence of weak phosphate or carbonate bases .

Biochemical Pathways

P(t-Bu)3 Pd G3 affects the biochemical pathways involved in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions . It enables the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .

Pharmacokinetics

It is highly soluble in a wide range of common organic solvents , which can impact its availability in different reaction environments.

Result of Action

The use of P(t-Bu)3 Pd G3 results in the efficient formation of the desired bonds in organic synthesis reactions . It can completely suppress the formation of homopolymer structural defects, improving the quality and reproducibility of the polymers .

Action Environment

P(t-Bu)3 Pd G3 is air-, moisture-, and thermally-stable , making it robust in various environmental conditions. Its effectiveness can be influenced by factors such as temperature, the presence of bases, and the type of solvent used .

生化学分析

Biochemical Properties

P(t-Bu)3 Pd G3 plays a significant role in biochemical reactions. It is a commonly used catalyst in organic synthesis . It can catalyze the formation of C-C bonds, playing an important role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions .

Molecular Mechanism

The molecular mechanism of P(t-Bu)3 Pd G3 involves its role as a catalyst in organic synthesis reactions. It facilitates the formation of C-C bonds, contributing to the synthesis of olefins and aiding in Suzuki-Miyaura coupling and Heck reactions .

準備方法

The synthesis of Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane involves the reaction of methanesulfonic acid with a palladium solution, tri-tert-butylphosphino, and 2’-amino-1,1’-biphenyl-2-yl under appropriate conditions . The reaction typically takes place under an inert atmosphere and at controlled temperatures to ensure the stability of the product. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

化学反応の分析

Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane undergoes various types of reactions, including:

Oxidation and Reduction: It can participate in oxidation-reduction reactions, facilitating the transfer of electrons.

Substitution: This compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it helps form carbon-carbon bonds.

Common Reagents and Conditions: Typical reagents include aryl halides, boronic acids, and bases such as potassium carbonate. The reactions often occur in organic solvents like dichloromethane or toluene at moderate temperatures.

Major Products: The major products formed from these reactions include biaryls, olefins, and other complex organic molecules

科学的研究の応用

Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science

類似化合物との比較

Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane is unique due to its high stability and effectiveness in catalyzing cross-coupling reactions. Similar compounds include:

tBuBrettPhos Pd G3: Another third-generation Buchwald precatalyst used in cross-coupling reactions.

tBuXPhos Pd G3: Known for its use in α-arylation reactions and cyanation reactions.

(t-Bu)2PhP Pd G3: Utilized in various palladium-catalyzed reactions.

These compounds share similar applications but differ in their ligand structures and specific reactivity profiles, making Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane a versatile and valuable catalyst in organic synthesis.

生物活性

The compound Methanesulfonic acid; palladium(2+); (2-phenylphenyl)azanide; tritert-butylphosphanium is a complex organic molecule that integrates multiple functional groups, particularly a phosphonium ion and a palladium center. This unique structure suggests potential applications in various fields, especially in catalysis and biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Composition and Properties

- Molecular Formula : C56H75NO5PPdS+

- Molecular Weight : 1011.7 g/mol

- CAS Number : 1445972-29-1

- IUPAC Name : bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; palladium(2+); (2-phenylphenyl)azanide

The primary biological activity of this compound is attributed to its role as a precatalyst in the Buchwald-Hartwig cross-coupling reaction , which is pivotal for forming carbon-nitrogen (C-N) bonds. This reaction is essential in synthesizing various pharmaceuticals and agrochemicals. The palladium center facilitates these reactions through its ability to undergo oxidation and reduction cycles, while the phosphonium ion enhances the stability and reactivity of the catalyst.

Biochemical Pathways

The compound operates primarily through:

- Formation of C-N Bonds : Essential for drug development and organic synthesis.

- Catalytic Activity : Involvement in cross-coupling reactions that are vital for constructing complex organic molecules.

Biological Activity

Research indicates that compounds containing palladium have significant biological activities, including:

- Antitumor Properties : Some palladium complexes have demonstrated cytotoxic effects against cancer cell lines.

- Antimicrobial Effects : Studies have shown that certain phosphonium compounds exhibit antimicrobial properties, potentially useful in treating infections.

Case Studies

- Antitumor Activity :

-

Antimicrobial Effects :

- Research highlighted the antimicrobial properties of phosphonium salts, showing effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the cationic nature of phosphonium ions .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Triphenylphosphine | Phosphine derivative | Commonly used in catalysis but lacks metal coordination |

| Tetrakis(triphenylphosphine)palladium(0) | Palladium complex | Highly effective catalyst but different oxidation state |

| Dicyclohexylphosphine | Phosphine without metal | Used for ligand formation but less versatile than phosphonium salts |

The unique combination of a phosphonium ion with a palladium center in this compound enhances its catalytic properties and potential biological activity compared to other phosphine derivatives.

特性

CAS番号 |

1445086-17-8 |

|---|---|

分子式 |

C25H40NO3PPdS |

分子量 |

572.1 g/mol |

IUPAC名 |

methanesulfonate;palladium(2+);2-phenylaniline;tritert-butylphosphane |

InChI |

InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9H,13H2;1-9H3;1H3,(H,2,3,4);/q-1;;;+2/p-1 |

InChIキー |

MYYNIPTXBLEHRI-UHFFFAOYSA-M |

SMILES |

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |

正規SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。